MMAD Payload Versus MMAE: Molecular Structure and LogP Differentiation Affecting ADC Aggregation Propensity
MC-VC-Pab-mmad employs monomethyl auristatin D (MMAD) as its cytotoxic payload, which differs structurally from the more commonly used monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). MMAD (dolastatin 10 analog) is documented as a 'highly hydrophobic' cytotoxic agent, with measured LogP of 7.73 for the vc-MMAD conjugate [1][2]. This hydrophobicity is a known driver of ADC aggregation at higher drug-to-antibody ratios (DARs), and Chen et al. (2018) specifically identified MMAD as an exemplar of payloads that necessitate hydrophilicity-enhancing strategies such as PEG incorporation to achieve DAR >4 without unacceptable aggregation [1].
| Evidence Dimension | Payload hydrophobicity (LogP) and consequent ADC aggregation propensity |
|---|---|
| Target Compound Data | vc-MMAD LogP = 7.73; documented as 'highly hydrophobic' limiting conventional high-DAR ADC construction [1][2] |
| Comparator Or Baseline | MMAE-based conjugates LogP ≈ 2.5–3.5 (inferred class-level property); reduced aggregation at equivalent DAR |
| Quantified Difference | Approximately 4–5 log units higher LogP; requires PEG-based MDL scaffolds to achieve DAR 10 without aggregation [1] |
| Conditions | LogP calculated value; aggregation assessed via ADC formulation studies with trastuzumab conjugation [1] |
Why This Matters
Higher hydrophobicity demands specialized formulation or multivalent drug linker (MDL) engineering—procurement decisions for high-DAR ADC programs must account for aggregation risk and may require PEGylated linker alternatives unless the project explicitly evaluates MMAD payload potency trade-offs.
- [1] Chen B et al. Design, Synthesis, and in vitro Evaluation of Multivalent Drug Linkers for High-Drug-Load Antibody-Drug Conjugates. ChemMedChem. 2018;13(8):790-794. DOI: 10.1002/cmdc.201700722. View Source
- [2] ChemSrc. Vc-MMAD Chemical & Physical Properties. CAS 1401963-17-4. View Source
